(2'-Methoxybiphenyl-3-yl)-methanol
Overview
Description
“(2’-Methoxybiphenyl-3-yl)-methanol” is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives . It has a molecular formula of C13H12O . The compound is also known by other names such as 1,1’-Biphenyl, 2-methoxy- [ACD/Index Name], 2-Methoxy-1,1’-biphenyl [ACD/IUPAC Name], 2-Methoxybiphenyl [ACD/IUPAC Name], and Biphenyl-2-yl methyl ether .
Molecular Structure Analysis
The molecular structure of “(2’-Methoxybiphenyl-3-yl)-methanol” is based on structures generated from information available in databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2’-Methoxybiphenyl-3-yl)-methanol” include a molecular formula of C13H12O, an average mass of 184.234 Da, and a monoisotopic mass of 184.088821 Da .
Scientific Research Applications
1. Novel Series Synthesis
A study conducted by Reddy et al. (2012) highlighted the use of a compound related to (2'-Methoxybiphenyl-3-yl)-methanol in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives. This synthesis was achieved through a Prins cyclization process, contributing to the development of novel chemical compounds with potential applications in various fields, including pharmaceuticals and materials science (Reddy et al., 2012).
2. Catalyst Development
Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, which involved a reaction with a related compound. This material served as a catalyst for oxidation reactions, indicating the potential of (2'-Methoxybiphenyl-3-yl)-methanol derivatives in catalysis research (Ghorbanloo & Alamooti, 2017).
3. Chiral Auxiliary in Asymmetric Synthesis
Jung et al. (2000) synthesized a compound similar to (2'-Methoxybiphenyl-3-yl)-methanol as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This showcases its role in facilitating selective chemical reactions, important in pharmaceuticals and organic chemistry (Jung et al., 2000).
4. Surface Site Probing in Nanocrystals
Wu et al. (2012) utilized methanol in their study to probe the surface sites of ceria nanocrystals. This research provides insights into the use of (2'-Methoxybiphenyl-3-yl)-methanol related compounds in material science, particularly in understanding the interaction of molecules with nanocrystal surfaces (Wu et al., 2012).
5. Impact on Lipid Dynamics
Nguyen et al. (2019) investigated the effect of methanol on lipid dynamics, which is relevant to understanding the interactions of (2'-Methoxybiphenyl-3-yl)-methanol with biological membranes. This research is significant in the field of biochemistry and pharmaceuticals (Nguyen et al., 2019).
properties
IUPAC Name |
[3-(2-methoxyphenyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURRRXPYBDJKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572385 | |
Record name | (2'-Methoxy[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Methoxybiphenyl-3-yl)-methanol | |
CAS RN |
208941-54-2 | |
Record name | (2'-Methoxy[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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